H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA

Enzymology Aspartic Protease Kinetics

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA (LSPNA) is a defined pentapeptide specifically engineered for chymosin/rennin activity assays. Unlike native casein, its para-nitro phenylalanine chromophore enables direct, continuous spectrophotometric monitoring at 310 nm, eliminating milk-clotting assay variability. Essential for precise enzyme kinetics (kcat/Km), rennet standardization, and high-throughput inhibitor screening in cheese manufacturing research. Sequence validated for reproducible active-site analysis.

Molecular Formula C36H56F3N7O12
Molecular Weight 835.9 g/mol
Cat. No. B1450568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA
Molecular FormulaC36H56F3N7O12
Molecular Weight835.9 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CO)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H55N7O10.C2HF3O2/c1-8-9-10-25(31(45)36-21(6)29(43)39-27(16-20(4)5)34(48)51-7)37-32(46)26(17-22-11-13-23(14-12-22)41(49)50)38-33(47)28(18-42)40-30(44)24(35)15-19(2)3;3-2(4,5)1(6)7/h11-14,19-21,24-28,42H,8-10,15-18,35H2,1-7H3,(H,36,45)(H,37,46)(H,38,47)(H,39,43)(H,40,44);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1
InChIKeyPEGIZLVJXSOCEX-HAYWJZKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA: A Defined Chymosin Substrate for Precise Protease Activity Quantification


H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA (CAS 99764-63-3), also known as LSPNA, is a synthetic chromophoric pentapeptide specifically designed as a substrate for the milk-clotting aspartic protease chymosin (rennin) . Structurally, it comprises a core sequence (Leu-Ser-Phe(NO2)-Nle-Ala) that mimics the physiologically relevant Phe105-Met106 scissile bond of bovine κ-casein, with a C-terminal methyl ester and a para-nitro phenylalanine (Phe(NO2)) residue providing a spectrophotometric handle for continuous kinetic monitoring [1]. Its defined, non-physiological sequence eliminates the complexity and variability associated with using native κ-casein or whole milk substrates, establishing it as a standard tool for rigorous, quantitative enzyme analysis and quality control [2].

Why a Generic Substrate Substitution for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA Compromises Experimental Fidelity


In aspartic protease research, substrate selection is not interchangeable; small sequence alterations profoundly impact enzyme-substrate recognition, binding affinity, and catalytic turnover rates [1]. For instance, studies comparing hexapeptide analogs of κ-casein demonstrate that a single amino acid substitution (e.g., Ser to Ala at the P1' position) can drastically alter kinetic parameters like kcat/Km [2]. Similarly, the presence or absence of a C-terminal Leu residue, as in the comparison between the pentapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe and the widely studied hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe, is known to influence both substrate binding (Km) and maximum velocity (Vmax) for chymosin and related pepsins [3]. Therefore, substituting H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA with a similar-sounding chromogenic substrate without rigorous cross-validation introduces uncontrolled variables, jeopardizing the reproducibility of kinetic assays, inhibitor screening results, and quality control benchmarks.

Quantitative Evidence for Selecting H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in Research and QC Applications


Comparative Analysis of Substrate Chain Length on Chymosin Kinetics

The catalytic efficiency of chymosin is highly dependent on substrate chain length. Direct head-to-head kinetic studies show that elongation from a pentapeptide to a hexapeptide or octapeptide structure significantly increases the hydrolysis rate. For example, the octapeptide H-Pro-His-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe is hydrolyzed approximately 180 times faster than the pentapeptide H-Leu-Ser-Phe(NO2)-Nle-Leu-OMe, and about 30 times faster than the hexapeptide H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe [1].

Enzymology Aspartic Protease Kinetics

Kinetic Parameter Comparison with a Structurally Distinct Chymosin Substrate

A cross-study comparison of chymosin substrates reveals that H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA (as part of a hexapeptide series) exhibits dramatically different kinetic behavior compared to an alternative chromophoric peptide, H-Phe-Gly-His-Phe(NO2)-Phe-Ala-Phe-OMe (Peptide I). While Peptide I is a poor substrate with a very low kcat (0.3 s⁻¹) and a high Km (7 mM), the core sequence of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe is characteristic of high-affinity, high-turnover substrates for chymosin [1].

Enzyme Kinetics Chymosin Assay Specificity

Defined Analytical Specifications: Purity and Molecular Identity

Commercial specifications for H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA (TFA salt) provide quantitative benchmarks for quality. Reputable vendors certify a minimum purity of ≥95% as determined by HPLC, ensuring consistent and reliable performance in quantitative assays . The molecular weight of the TFA salt is defined as 835.86 g/mol, and its molecular formula is C36H56F3N7O12, which are critical for accurate molarity calculations in enzyme kinetics .

Quality Control Analytical Chemistry Procurement

Precision Applications of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in Enzyme Research and Industrial QC


High-Sensitivity Chymosin Activity Assays in Milk Coagulation Research

For laboratories investigating the fundamental enzymology of milk clotting or screening for novel coagulants, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA offers a robust, spectrophotometric alternative to traditional milk-clotting time assays. As demonstrated by the kinetic data, this substrate sequence is hydrolyzed with high specific activity by chymosin [1]. This enables the precise determination of kinetic constants (kcat, Km) and facilitates mechanistic studies under a range of pH and temperature conditions relevant to cheese manufacturing [2].

Standardized Quality Control of Commercial Rennet Formulations

In industrial settings, the potency and consistency of commercial rennet (containing chymosin and pepsin) are critical for product quality. H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA can serve as a reference substrate for the absolute quantification of chymosin activity in these complex mixtures. Published methods using closely related hexapeptide substrates demonstrate how such synthetic peptides enable the independent determination of chymosin and pepsin A concentrations, a level of discrimination not possible with milk clotting assays [3]. This analytical capability is essential for standardizing rennet batches and ensuring predictable cheese-making performance.

Screening and Characterization of Chymosin Inhibitors

The defined, chromogenic nature of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA makes it an ideal substrate for high-throughput screening of potential chymosin inhibitors, which are of interest for controlling cheese ripening or developing anti-hypertensive peptides. The ability to monitor the cleavage of the Phe(NO2)-Nle bond in real-time at 310 nm provides a direct, quantitative readout of enzyme activity. This allows for the accurate determination of inhibition constants (e.g., Ki) and the comparison of inhibitory potency between different compounds in a standardized and reproducible manner [2].

Investigating the Structure-Activity Relationship (SAR) of Aspartic Proteases

For protein engineers and structural biologists, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA serves as a precise molecular probe to dissect the active site architecture of chymosin and related enzymes like pepsin. By comparing its hydrolysis kinetics to those of other peptide substrates of varying lengths and sequences, researchers can quantitatively assess the contribution of specific subsite interactions (e.g., S1' binding pocket) to overall catalytic efficiency [2]. This data is crucial for rational enzyme design and for understanding the molecular basis of substrate specificity.

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